molecular formula C16H24N2O2 B2618884 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea CAS No. 1396782-41-4

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea

Cat. No.: B2618884
CAS No.: 1396782-41-4
M. Wt: 276.38
InChI Key: BUMKOCZRZJUUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea is a chemical reagent designed for research and development purposes. This urea derivative incorporates a cyclopropyl group, a structural motif known for its significant role in medicinal chemistry due to its ability to modulate a compound's metabolic stability, lipophilicity, and conformational properties . The presence of this moiety, along with a phenylpropyl chain, makes this compound a valuable intermediate for investigating structure-activity relationships (SAR). Researchers can utilize it in the synthesis and discovery of novel bioactive molecules. Compounds featuring the cyclopropyl group have demonstrated broad utility across various research fields, including use as key intermediates in pharmaceuticals and agrochemicals . This product is intended for use in chemical synthesis and biological screening assays within a controlled laboratory environment. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and handle this material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

1-(3-cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c19-15(14-8-9-14)10-12-18-16(20)17-11-4-7-13-5-2-1-3-6-13/h1-3,5-6,14-15,19H,4,7-12H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMKOCZRZJUUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)NCCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H22N2O\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}

This structure features a cyclopropyl group and a phenylpropyl moiety, which are critical for its biological interactions.

The biological activity of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Inhibition of Enzymatic Activity

Studies have shown that compounds with similar structures can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition can lead to reduced cell proliferation in cancer cells, making it a candidate for further investigation in cancer therapies .

Biological Activity in Cell Lines

Research has been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from several studies:

Cell Line IC50 (µM) Mechanism
B16 Melanoma<1Tubulin polymerization inhibition
MCF-7 Breast Cancer5Induction of apoptosis
A549 Lung Cancer10Cell cycle arrest

Case Studies

Case Study 1: Antivascular Activity
A study focusing on cyclopropyl derivatives demonstrated that 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea exhibited significant antivascular activity. The compound was shown to inhibit tubulin polymerization, leading to the rounding up of endothelial cells, which is indicative of its potential use in anti-cancer therapies .

Case Study 2: Structural Analogues
Research on structurally related compounds has provided insight into the importance of specific functional groups in enhancing biological activity. For instance, enantiomerically pure analogues of similar cyclopropyl compounds were found to exhibit varied potencies against cancer cell lines, suggesting that stereochemistry plays a critical role in their effectiveness .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea is essential for its development as a therapeutic agent. Preliminary studies indicate that while the compound shows promising anticancer properties, further research is needed to evaluate its safety profile and long-term effects.

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities:

1. Antitumor Activity
Preliminary studies suggest that derivatives of urea compounds, including this specific structure, may exhibit antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through DNA damage pathways.

2. Enzyme Inhibition
Research indicates that similar compounds can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition may enhance therapeutic effects related to pain and inflammation.

3. Mutagenicity and Toxicity
While some urea derivatives demonstrate beneficial effects, there are concerns regarding their mutagenic potential. Studies have shown that certain structural analogs can induce DNA strand breaks, raising questions about their safety profiles.

Case Study 1: Antitumor Efficacy

A study investigating a related compound demonstrated significant antitumor activity in vitro against various cancer cell lines. The mechanism was attributed to the compound's ability to induce DNA cross-linking, which is crucial for its therapeutic effectiveness against tumors.

Case Study 2: Enzyme Interaction

In a pharmacological assessment, a closely related urea derivative was shown to inhibit FAAH effectively. This inhibition led to increased levels of anandamide, suggesting potential applications in treating anxiety and stress-related disorders.

Compound NameAntitumor ActivityFAAH InhibitionMutagenicity Risk
This compoundModerateYesHigh
1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)ureaHighNoModerate
1-Nitroso-1-(2-hydroxypropyl)-3-(2-chloroethyl)ureaLowYesHigh

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular properties, and known applications of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea (Target) ~C₁₆H₂₄N₂O₂ ~276.38 g/mol Cyclopropyl-hydroxypropyl, phenylpropyl Potential enhanced solubility due to -OH; steric effects from cyclopropyl N/A
N-Cyclohexyl-N′-(3-phenylpropyl)urea C₁₆H₂₄N₂O 260.38 g/mol Cyclohexyl, phenylpropyl Patent US8815951 (suggests therapeutic use); higher lipophilicity vs. target
1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea C₂₃H₃₁N₃O₂ 381.51 g/mol Diisopropyl, 4-methoxyphenyl, phenylpropyl Methoxy group increases lipophilicity; synthesized via DMF-mediated coupling
1-(3-Phenylpropyl)-3-adamantylurea C₂₀H₂₈N₂O 312.45 g/mol Adamantyl, phenylpropyl High steric bulk; potential CNS targeting due to adamantane

Key Research Findings

Cyclohexyl vs. Cyclopropyl-Hydroxypropyl Substituents
  • The cyclohexyl group’s conformational flexibility may also affect binding affinity compared to the rigid cyclopropyl group in the target .
  • The cyclopropyl-hydroxypropyl group in the target compound introduces a hydrogen-bond donor (-OH), which could improve interactions with polar biological targets (e.g., enzymes or receptors) but may reduce blood-brain barrier penetration.
Methoxyphenyl vs. Hydroxypropyl Modifications
  • The 4-methoxyphenyl substituent in ’s compound enhances lipophilicity and electron-donating effects, which might favor membrane permeability but reduce solubility.
Adamantane-Based Ureas
  • The adamantyl group in ’s compound significantly increases molecular weight (312.45 g/mol) and steric bulk, which could improve binding to hydrophobic pockets (e.g., in viral proteins or lipid-rich tissues) but may limit metabolic stability. The target’s cyclopropyl group offers a compromise between rigidity and molecular weight .

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